

Spectroscopic Profile of 4,5-Dichlorophthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dichlorophthalic anhydride

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This technical guide provides a comprehensive overview of the spectral data for **4,5-dichlorophthalic anhydride** ($C_8H_2Cl_2O_3$), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

4,5-Dichlorophthalic anhydride is a chlorinated aromatic anhydride widely used in the preparation of dyes, pigments, polymers, and pharmaceuticals. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a consolidated summary of its 1H NMR, ^{13}C NMR, IR, and MS data, supported by detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables provide a quantitative summary of the key spectral data for **4,5-dichlorophthalic anhydride**.

Table 1: 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Solvent
8.13	s	CDCl ₃

Note: The presence of a single peak is due to the symmetrical nature of the molecule, where both protons on the aromatic ring are chemically equivalent.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	Solvent
160.7	Carbonyl (C=O)	DMSO-d ₆
139.9	Aromatic C-Cl	DMSO-d ₆
130.4	Aromatic C-H	DMSO-d ₆
127.9	Aromatic C-C(O)	DMSO-d ₆

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
1850 - 1750	Strong	C=O stretch (anhydride)
1600 - 1450	Medium	C=C stretch (aromatic)
1300 - 1200	Strong	C-O-C stretch (anhydride)
850 - 750	Strong	C-Cl stretch

Note: Specific peak values can vary slightly based on the sample preparation and instrument.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
216	M ⁺	Molecular ion
172	High	[M-CO ₂] ⁺
174	High	Isotopic peak of [M-CO ₂] ⁺
144	Medium	[M-CO ₂ -CO] ⁺
109	Medium	[C ₅ H ₁ Cl] ⁺
74	Medium	[C ₃ H ₂ O ₂] ⁺

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **4,5-dichlorophthalic anhydride**, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, is recommended for optimal resolution.
- Sample Preparation:
 - For ¹H NMR, dissolve approximately 5-10 mg of **4,5-dichlorophthalic anhydride** in ~0.6 mL of deuterated chloroform (CDCl₃).
 - For ¹³C NMR, dissolve approximately 20-30 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition:
 - Acquire ¹H NMR spectra using a standard pulse program.

- Acquire ^{13}C NMR spectra using a proton-decoupled pulse program to simplify the spectrum.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H ; DMSO-d_6 : δ 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

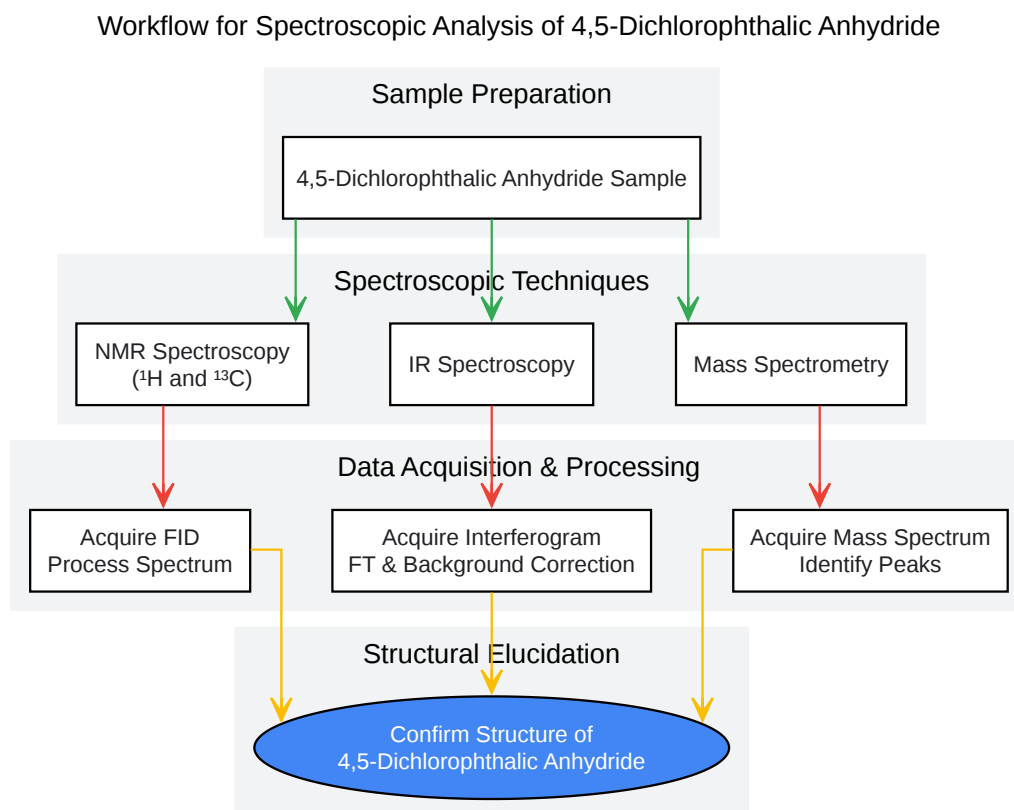
- Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.
- Sample Preparation:
 - Prepare a potassium bromide (KBr) pellet by grinding a small amount of **4,5-dichlorophthalic anhydride** with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

- Instrument: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS), is typically used.
- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Data Acquisition: Introduce the sample into the ion source. The standard electron energy for EI is 70 eV.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow for the comprehensive spectral analysis of **4,5-dichlorophthalic anhydride**.



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Caption: Workflow for the spectroscopic analysis and structural confirmation of **4,5-dichlorophthalic anhydride**.

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